REACTION_CXSMILES
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NS(C1C=CC(CCN[C:14]([C:16]2[CH:21]=[N:20][C:19]([CH3:22])=[CH:18][N:17]=2)=[O:15])=CC=1)(=O)=O.CC1N=CC([C:30](O)=[O:31])=NC=1>CO>[CH3:30][O:31][C:14]([C:16]1[CH:21]=[N:20][C:19]([CH3:22])=[CH:18][N:17]=1)=[O:15]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C1=NC=C(N=C1)C
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC=1N=CC(=NC1)C(=O)O
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Name
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formula VIII
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
|
is provided a process
|
Name
|
|
Type
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product
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Smiles
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COC(=O)C1=NC=C(N=C1)C
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Name
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Type
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product
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Smiles
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NS(C1C=CC(CCN[C:14]([C:16]2[CH:21]=[N:20][C:19]([CH3:22])=[CH:18][N:17]=2)=[O:15])=CC=1)(=O)=O.CC1N=CC([C:30](O)=[O:31])=NC=1>CO>[CH3:30][O:31][C:14]([C:16]1[CH:21]=[N:20][C:19]([CH3:22])=[CH:18][N:17]=1)=[O:15]
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C1=NC=C(N=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
CC=1N=CC(=NC1)C(=O)O
|
Name
|
formula VIII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is provided a process
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(N=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |